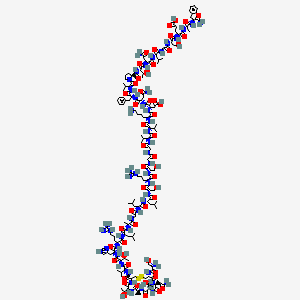
CGRP (rat)
Übersicht
Beschreibung
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide . It is primarily localized to C and Aδ sensory fibers, which display a wide innervation throughout the body, with extensive perivascular localization . CGRP has two major forms (α and β) and is produced as a consequence of alternative RNA processing of the calcitonin gene . It is a highly potent vasodilator and possesses protective mechanisms that are important for physiological and pathological conditions involving the cardiovascular system and wound healing .
Synthesis Analysis
CGRP is produced from alternate splicing and processing of the calcitonin gene . It is primarily released from sensory nerves . The major α-form is produced from alternate splicing and processing of the calcitonin gene .
Molecular Structure Analysis
CGRP gene has a complex structure and transcription process, with multiple methylation and other modification sites . It has two isoforms, α and β, which are widely expressed throughout the body in sensory neurons as well as in other cell types, such as motor neurons and neuroendocrine cells .
Chemical Reactions Analysis
CGRP is a potent peptide vasodilator and can function in the transmission of nociception . In the spinal cord, the function and expression of CGRP may differ depending on the location of synthesis .
Wissenschaftliche Forschungsanwendungen
Migraine Treatment
CGRP (Calcitonin Gene-Related Peptide) plays a critical role in chronic migraine and related emotional responses . Inhibiting calcium-stimulating AC1-dependent CGRP in the insula of adult rats can alleviate migraine-related pain and anxiety . This suggests that CGRP could be a promising target for treating migraines in the future .
Pain and Anxiety Alleviation
CGRP levels in the insular cortex (IC) significantly increase during nociceptive and anxiety-like activities . The application of a human-used adenylate cyclase 1 (AC1) inhibitor, hNB001, in the IC or intraperitoneally alleviated periorbital mechanical thresholds and anxiety behaviors in migraine rats . This indicates that CGRP could be used in the treatment of pain and anxiety.
Trigeminovascular Nocisensor Complex Modification
The anti-CGRP antibody galcanezumab modifies the function of the trigeminovascular nocisensor complex in rats . This antibody can be visualized within the dura mater and the trigeminal ganglia following its administration to rats . This suggests that CGRP could be used to modify the function of the trigeminovascular nocisensor complex.
Vasodilation
CGRP is a potent vasodilator . This suggests that CGRP could be used in treatments that require vasodilation.
GH Secretagogue
CGRP acts as a GH secretagogue in human and rat pituitary somatotrophs . This suggests that CGRP could be used in treatments that require the stimulation of growth hormone secretion.
Chronic Inflammatory Conditions Treatment
The pain-relieving effect of CGRP monoclonal antibodies is substantial in treating chronic inflammatory conditions such as osteoarthritis, chronic low back pain, migraine, or rheumatoid arthritis . This suggests that CGRP could be used in the treatment of chronic inflammatory conditions.
Wirkmechanismus
Target of Action
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in various physiological processes. The primary targets of CGRP are the CGRP receptors, which are found in multiple subtypes . These receptors are predominantly expressed in the enteric nervous system and the central nervous system . The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR .
Mode of Action
CGRP interacts with its receptors, leading to various physiological changes. This peptide has an amphiphilic α-helix between residues 8–18 that is important in the interaction with CGRP receptors . The onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system , a functional pathway consisting of sensory neurons peripherally innervating the cranial meninges and their associated vasculature .
Biochemical Pathways
CGRP is involved in several biochemical pathways. It plays a role in nociceptive transmission, where it is highly expressed in sensory unmyelinated C-fibers arising from the trigeminal ganglia and dorsal root ganglia (DRG) as well as their terminals in the spinal cord and brainstem . CGRP also mediates its vasodilator activity independently of cyclo-oxygenase products, such as prostacyclin .
Pharmacokinetics
The pharmacokinetics of CGRP and its interaction with its receptors are complex. The humanized monoclonal antibody galcanezumab binds to CGRP and may be effective in migraine prophylaxis . .
Result of Action
The interaction of CGRP with its receptors leads to various molecular and cellular effects. It causes vasodilation, upregulates nociception, and modulates regional immune mediators leading to neurogenic neuroinflammation and pain sensitization . In the context of migraine, it is now well-established that the onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system .
Action Environment
The action of CGRP can be influenced by various environmental factors. For instance, the expression of CGRP and its receptors in the trigeminal ganglion can highlight recognition mechanisms to facilitate drug development . .
Zukünftige Richtungen
CGRP is an important peptide in mammalian biology, but it is too early at present to know if new medicines for disease treatment will emerge from our knowledge concerning this molecule . The recent developments of various CGRP-targeted pharmacotherapies, in the form of CGRP antibodies/antagonists as well as a CGRP analog, suggest that CGRP could be a novel target in various cardiovascular diseases .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGNGUJZNLSEY-TYNJZYKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H262N50O52S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3806.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CGRP (rat) | |
Q & A
Q1: What is the primary mechanism of action for CGRP (rat) and what are its downstream effects?
A1: CGRP (rat), or calcitonin gene-related peptide (rat), exerts its effects by binding to specific receptors on the surface of cells. [, , , , , , , ]. This binding triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP) []. Increased cAMP levels lead to various physiological responses, such as smooth muscle relaxation, particularly in blood vessels and the internal anal sphincter [, , ]. In skeletal muscles, CGRP (rat) stimulates active sodium-potassium transport, influencing sodium and potassium ion concentrations within the cells, which ultimately contributes to muscle contractility regulation [].
Q2: Does CGRP (rat) exhibit species-specific binding characteristics?
A2: Research suggests that there are notable species-specific variations in the binding characteristics of CGRP (rat). Studies comparing rat, rabbit, and bull lung membranes revealed differences in the affinity of CGRP (rat) and its fragments for binding sites []. These variations highlight the importance of considering species differences when investigating CGRP (rat) and its effects.
Q3: Are there different subtypes of CGRP receptors, and do they respond differently to CGRP (rat)?
A3: Yes, distinct CGRP receptor subtypes exist, and their responses to CGRP (rat) and its analogs vary [, , , ]. For instance, research suggests that the rat kidney primarily expresses CGRP1 receptors, which mediate vasodilation in response to CGRP (rat) []. In contrast, CGRP2 receptors, less responsive to CGRP (rat), are found in other tissues, highlighting the complexity of CGRP signaling [].
Q4: How does the C-terminal fragment, CGRP(8-37), interact with CGRP (rat) activity?
A5: CGRP(8-37) acts as a CGRP receptor antagonist, effectively blocking or reducing the effects of CGRP (rat) [, ]. Its ability to inhibit CGRP (rat) responses makes it a valuable tool for studying CGRP receptor subtypes and their physiological roles.
Q5: Are there any monoclonal antibodies available that specifically target CGRP (rat)?
A6: Yes, monoclonal antibodies, such as the #4901 antibody, have been developed with high specificity for rat alpha-CGRP []. These antibodies serve as powerful tools for both in vivo immunoneutralization studies and immunohistochemical localization of CGRP in various tissues [].
Q6: How does CGRP (rat) compare to other neuropeptides like substance P, neurokinin A, and VIP in regulating gastric mucosal blood flow?
A7: Research suggests that CGRP (rat) and vasoactive intestinal polypeptide (VIP) play more significant roles in regulating gastric mucosal blood flow compared to substance P and neurokinin A []. Studies have demonstrated that while CGRP (rat) and VIP effectively increase gastric mucosal blood flow, substance P and neurokinin A do not exhibit similar effects [].
Q7: Are there any known effects of CGRP (rat) on cell proliferation?
A8: Some studies suggest that CGRP (rat) may influence cell proliferation. For instance, research indicates that CGRP (rat) can stimulate the proliferation of alveolar epithelial cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




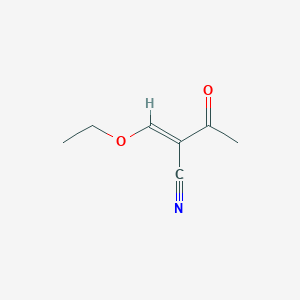
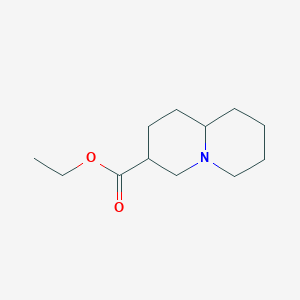
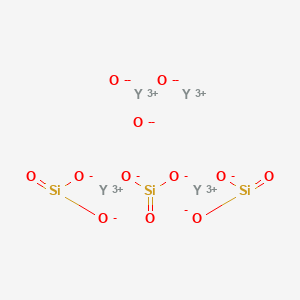
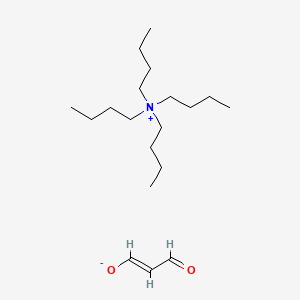
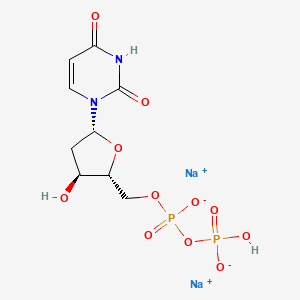
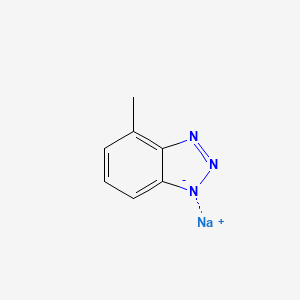
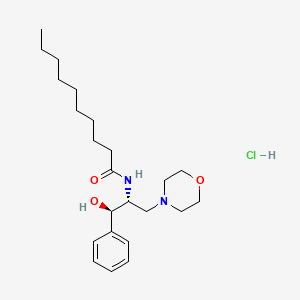
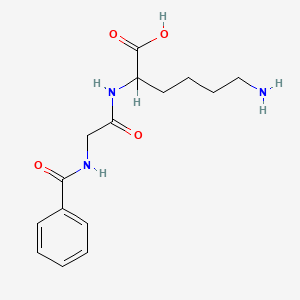
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)